molecular formula C11H9Cl2F3O2 B14050953 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14050953
M. Wt: 301.09 g/mol
InChI Key: VYXLBDBTXJGUJJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a chloromethyl group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with the trifluoromethoxy group is prepared through electrophilic aromatic substitution reactions.

    Introduction of the chloromethyl group: The chloromethyl group is introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.

    Formation of the propan-2-one moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both a chloromethyl group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C11H9Cl2F3O2

Molecular Weight

301.09 g/mol

IUPAC Name

1-chloro-1-[4-(chloromethyl)-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H9Cl2F3O2/c1-6(17)10(13)7-2-3-8(5-12)9(4-7)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

VYXLBDBTXJGUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CCl)OC(F)(F)F)Cl

Origin of Product

United States

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